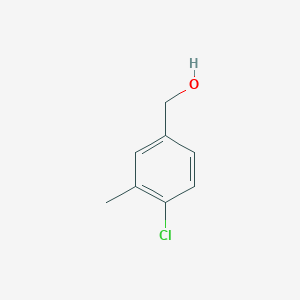

4-Chloro-3-methylbenzyl alcohol

Übersicht

Beschreibung

4-Chloro-3-methylbenzyl alcohol is a chemical compound with the CAS Number: 131271-19-7 . Its IUPAC name is (4-chloro-3-methylphenyl)methanol . It has a molecular weight of 156.61 .

Synthesis Analysis

The synthesis of 4-Chloro-3-methylbenzyl alcohol can be achieved from 4-Chloro-3-methylbenzoic acid . A general strategy for alcohol synthesis involves the use of an alkynide ion as the nucleophile that reacts with the ketone .Molecular Structure Analysis

The InChI code for 4-Chloro-3-methylbenzyl alcohol is 1S/C8H9ClO/c1-6-4-7(5-10)2-3-8(6)9/h2-4,10H,5H2,1H3 . This indicates the molecular structure of the compound.Chemical Reactions Analysis

Chemical reactions in alcohols occur mainly at the functional group, but some involve hydrogen atoms attached to the OH-bearing carbon atom or to an adjacent carbon atom . The specific reactions that 4-Chloro-3-methylbenzyl alcohol undergoes would depend on the conditions and reagents present.Wirkmechanismus

Safety and Hazards

The safety information for 4-Chloro-3-methylbenzyl alcohol includes hazard statements H315, H319, H335, which indicate that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary statements include P261, P305, P351, P338, which advise avoiding breathing mist or vapors, and rinsing cautiously with water in case of contact with eyes .

Eigenschaften

IUPAC Name |

(4-chloro-3-methylphenyl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClO/c1-6-4-7(5-10)2-3-8(6)9/h2-4,10H,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVUKRMJKVDIQAC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)CO)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-Chloro-3-methylphenyl)methanol | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(Benzo[d]oxazol-2-yl)pyrrolidin-3-ol](/img/structure/B2880307.png)

![ethyl 2-({[(5-methyl-7-oxo-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio]acetyl}amino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2880314.png)

![3-(4-Fluorophenyl)-7-[(3-fluorophenyl)methylsulfanyl]triazolo[4,5-d]pyrimidine](/img/structure/B2880317.png)

![N-(4-bromo-2-methylphenyl)-3-(4-fluorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2880327.png)

![(1R,2S)-2-[(4-chloro-2-fluoroanilino)carbonyl]cyclopropanecarboxylic acid](/img/structure/B2880328.png)